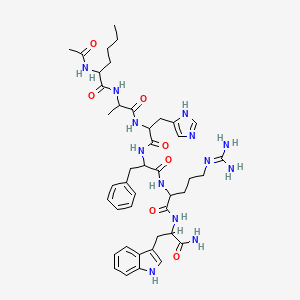

isovaleryl-DL-Phe-DL-Nle-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

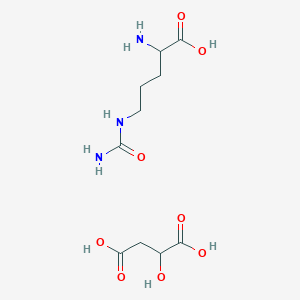

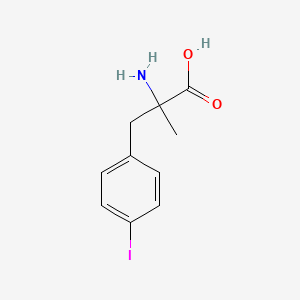

イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OH: は、分子式がC39H65N5O9 で、分子量が747.96 g/mol である合成ペプチド化合物です . それは主に生化学およびプロテオミクス研究で使用されます .

準備方法

合成経路と反応条件: イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHの合成は、固相ペプチド合成(SPPS)を用いてアミノ酸を段階的に組み立てることを含みます。プロセスには通常、以下の手順が含まれます。

最初のアミノ酸の結合: 固体樹脂に。

保護されたアミノ酸の逐次添加: HBTUまたはDICなどのカップリング試薬を用いて。

脱保護: TFA(トリフルオロ酢酸)を用いてアミノ酸側鎖を脱保護し、樹脂から切断する。

精製: HPLC(高速液体クロマトグラフィー)を用いて粗ペプチドを精製する。

工業生産方法: イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 自動化と反応条件の最適化は、収率と純度を高めるために用いられています .

化学反応の分析

反応の種類: イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を含む。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を用いて。

置換: 通常、求核試薬または求電子試薬を含む。

一般的な試薬と条件:

酸化: 水性または有機溶媒中の過酸化水素。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 極性溶媒中のアミンまたはチオールなどの求核試薬。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は還元されたペプチドフラグメントを生成する可能性があります .

科学研究への応用

イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHは、科学研究においてさまざまな用途があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されています。

生物学: タンパク質-タンパク質相互作用と酵素-基質特異性の調査に使用されています。

科学的研究の応用

ISOVALERYL-PHE-NLE-STA-ALA-STA-OH has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the production of specialized biochemical reagents and analytical standards.

作用機序

イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合するか、タンパク質のコンフォメーションを変えることで、生化学経路を調節することができます。 この相互作用は、シグナル伝達や代謝調節などの細胞プロセスにおける変化につながる可能性があります .

類似の化合物との比較

類似の化合物:

- イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-NH2

- イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OMe

- イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OEt

比較: イソバレリル-フェニルアラニン-ノルロイシン-セリン-アラニン-セリン-OHは、その特定のアミノ酸配列と官能基のためにユニークです。そのアナログと比較して、結合親和性や安定性などの生化学的特性が異なる場合があります。 これらの違いは、研究や産業におけるその用途に影響を与える可能性があります .

類似化合物との比較

- ISOVALERYL-PHE-NLE-STA-ALA-STA-NH2

- ISOVALERYL-PHE-NLE-STA-ALA-STA-OMe

- ISOVALERYL-PHE-NLE-STA-ALA-STA-OEt

Comparison: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH is unique due to its specific amino acid sequence and functional groups. Compared to its analogs, it may exhibit different biochemical properties, such as binding affinity or stability. These differences can influence its applications in research and industry .

特性

分子式 |

C39H65N5O9 |

|---|---|

分子量 |

748.0 g/mol |

IUPAC名 |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[2-[[2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoylamino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |

InChI |

InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50) |

InChIキー |

WHOPFGFKWFYQSR-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)

![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)

![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)